

hydrazine nitrate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hydrazine nitrate*

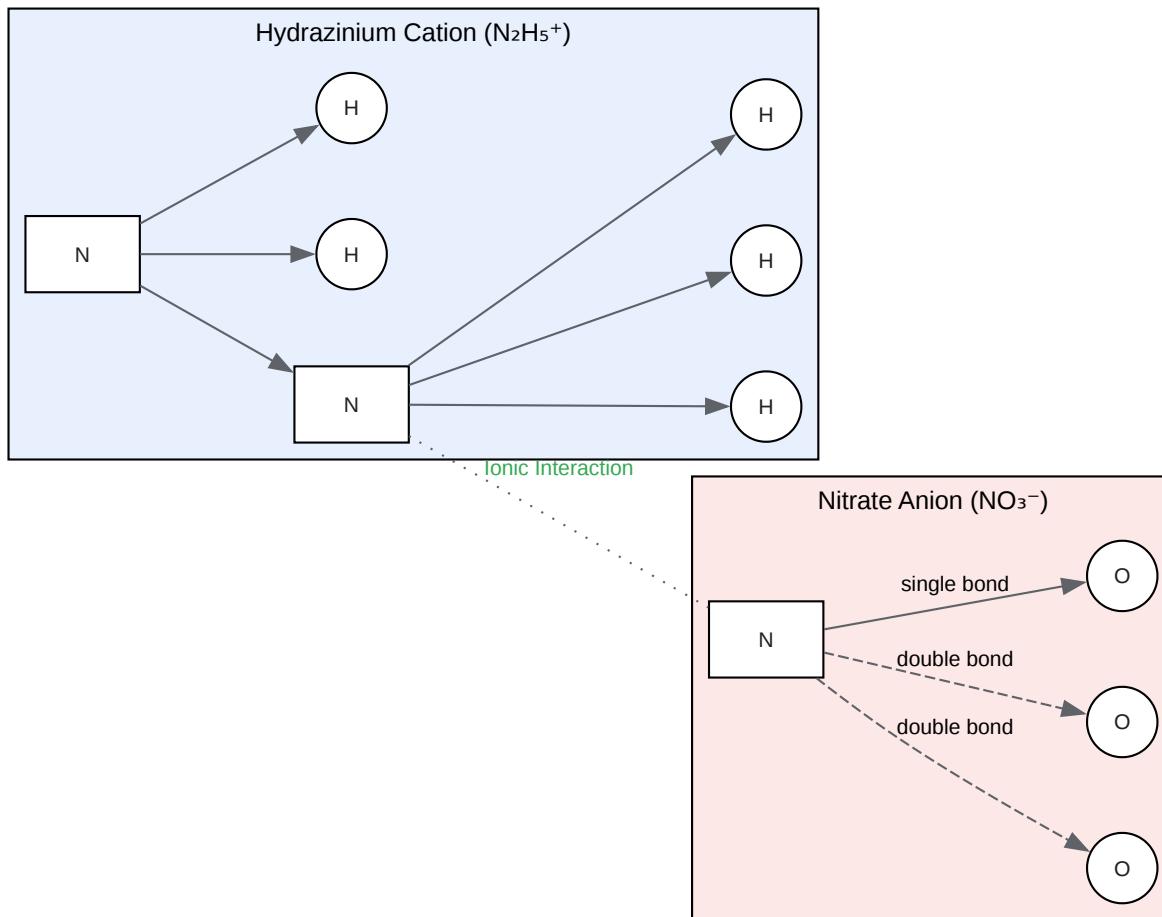
Cat. No.: *B078588*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **Hydrazine Nitrate**

Abstract

Hydrazine nitrate (HN), also known as hydrazinium nitrate, is a high-energy inorganic salt with the chemical formula $\text{N}_2\text{H}_5\text{NO}_3$ or $\text{N}_2\text{H}_4\cdot\text{HNO}_3$.^{[1][2]} It is of significant interest in the fields of energetic materials, propellants, and chemical synthesis due to its balanced fuel-oxidizer composition.^[3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and experimental characterization of **hydrazine nitrate**, intended for researchers, scientists, and professionals in drug development and materials science.


Chemical Structure

Hydrazine nitrate is an ionic compound consisting of the hydrazinium cation (N_2H_5^+) and the nitrate anion (NO_3^-).^[3] The compound exists in two crystalline polymorphs: a stable α -form and an unstable β -form.^{[1][3]} The α -polymorph is the form typically utilized in practical applications.^[3] The unstable β -form melts at 62°C and will convert to the stable α -form, a process known as monotropism.^[4]

The crystal structure of the stable α -form has been elucidated using single-crystal X-ray diffraction.^[3] It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.^{[3][5]} This structural analysis provides precise information on unit

cell dimensions, bond lengths, and bond angles, confirming the ionic nature of the compound.

[3]

[Click to download full resolution via product page](#)

Caption: Ionic structure of **hydrazine nitrate**.

Crystallographic Data

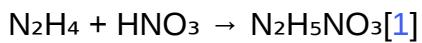
The crystallographic parameters for the stable α -form of **hydrazine nitrate** have been determined by X-ray diffraction studies.[5][6]

Parameter	Value	Cites
Crystal System	Monoclinic	[3] [5] [6]
Space Group	P2 ₁ /n	[5]
a	0.8015 nm	[5]
b	0.5725 nm	[5]
c	0.8156 nm	[5]
β	92.3°	[5]
Volume (V)	0.374 nm ³	[5]
Formula Units (Z)	4	[5]
Calculated Density	1.688 g/cm ³	[5] [6]

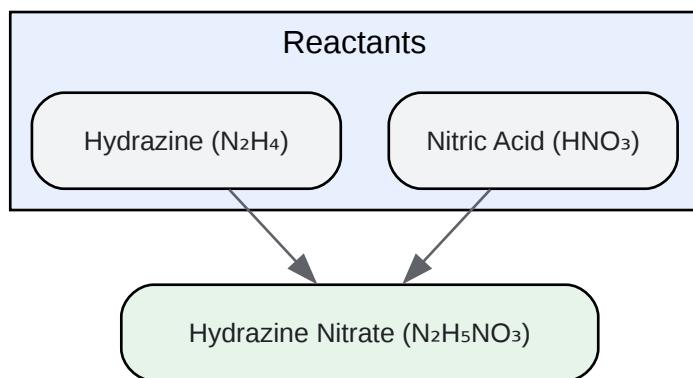
Physicochemical Properties

Hydrazine nitrate is a white or slightly yellowish crystalline solid that is odorless.[\[2\]](#) It is highly soluble in water and has strong hygroscopic properties, only slightly less than ammonium nitrate.[\[1\]](#) Its solubility in alcohols is comparatively small.[\[1\]](#)

Data Summary


The key quantitative properties of **hydrazine nitrate** are summarized in the table below.

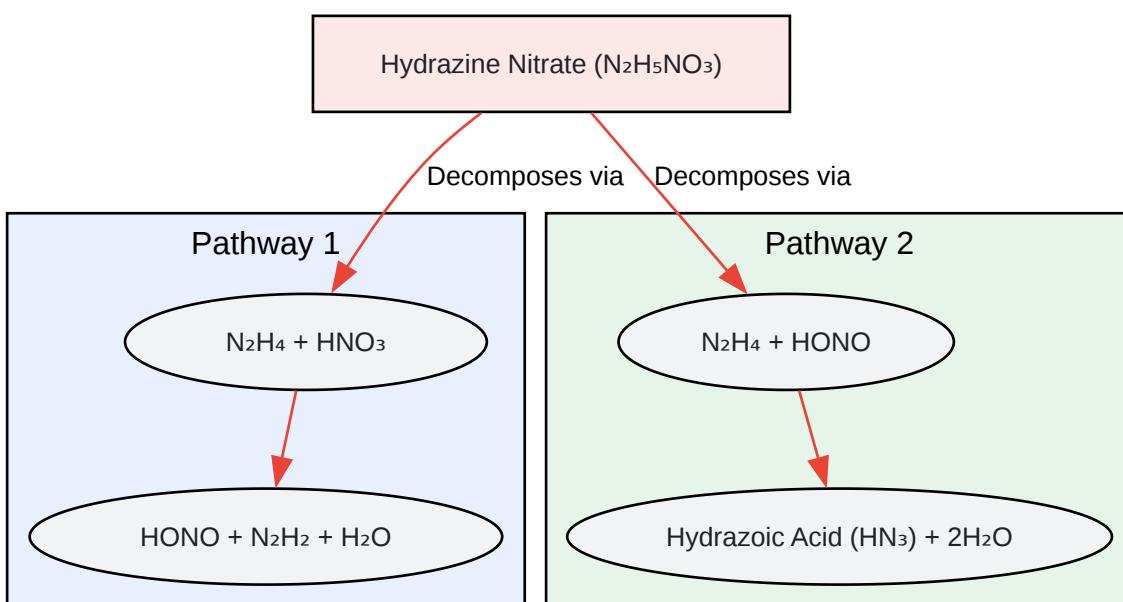
Property	Value	Cites
Molecular Formula	$\text{N}_2\text{H}_5\text{NO}_3$ (or $\text{H}_5\text{N}_3\text{O}_3$)	[2][7][8]
Molar Mass	95.02 g/mol or 95.06 g/mol	[1][2][3][7][8]
Appearance	Clear liquid / White crystalline solid	[1][2]
Density	1.64 g/cm ³	[1][2][7][9]
Melting Point (α -form)	70-72°C	[1][2][9][10]
Melting Point (β -form)	62°C	[4]
Solubility in Water	175 g/100 ml (10°C), 266 g/100 ml (20°C)	[2][9]
Thermal Stability	Good; slower weight loss at 100°C than NH_4NO_3	[1][2]
Explosion Point	307°C (50% detonation)	[1][2]
Explosion Heat	~3.829 MJ/kg	[1][2]
Detonation Velocity	8,690 m/s	[2][9]


Synthesis and Reactions

Synthesis

The primary and most direct method for producing **hydrazine nitrate** is through the acid-base reaction of hydrazine (N_2H_4) or hydrazine hydrate with nitric acid (HNO_3).[1][3]

Other laboratory synthesis methods include precipitation from aqueous solutions, for example, by reacting hydrazine sulfate with a nitrate salt like barium or lead(II) nitrate, where the insoluble sulfate precipitates, leaving **hydrazine nitrate** in the solution.[2][3]



[Click to download full resolution via product page](#)

Caption: Synthesis of **hydrazine nitrate**.

Thermal Decomposition

Hydrazine nitrate exhibits good thermal stability, but it will decompose exothermically, particularly in the presence of nitric acid.^{[1][2][11]} The decomposition can be violent under certain conditions, leading to hazardous scenarios.^[11] The process involves two primary parallel pathways, beginning with the reaction of hydrazine with nitric acid and nitrous acid (HONO), which is produced from the autocatalytic decomposition of HNO_3 .^[11] Key hazardous products of decomposition include the highly reactive intermediate hydrazoic acid (HN_3) and ammonium nitrate.^[11]

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathways.

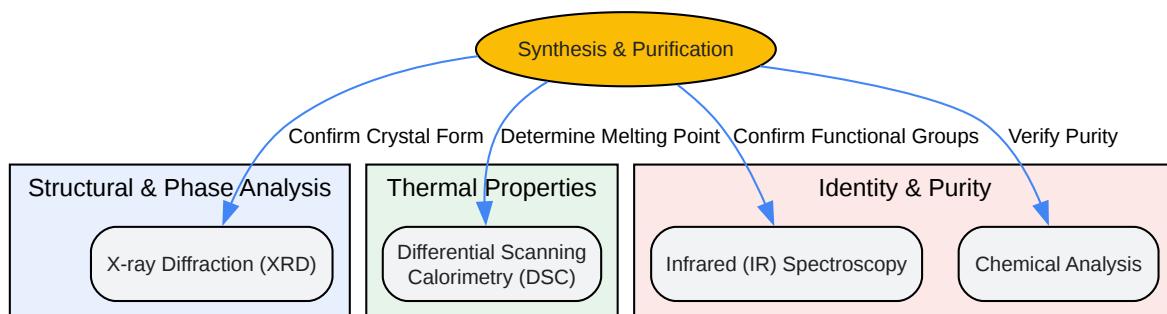
Experimental Protocols

Synthesis of α -Hydrazinium Nitrate

This protocol describes a method for synthesizing high-purity α -hydrazine nitrate.^[5]

- Neutralization: Prepare an aqueous solution of hydrazine. Slowly add nitric acid to the hydrazine solution while stirring continuously. The reaction is exothermic and should be controlled, potentially in an ice bath, maintaining the temperature below 0°C.^[4] The addition of acid continues until a neutral pH (e.g., 5.5) is reached.^[4]
- Precipitation: The white **hydrazine nitrate** will precipitate during the neutralization process.^[4]
- Recrystallization: Filter the precipitate. To purify the product and obtain the α -form, dissolve the crude product in a minimal amount of boiling methanol and allow it to recrystallize slowly. This step should be repeated at least twice.^[4]
- Drying: Remove the final traces of solvent by placing the crystals in a vacuum desiccator over a drying agent like phosphorus pentoxide.^[4]

Structural Elucidation by Single-Crystal X-ray Diffraction


This technique is crucial for determining the precise three-dimensional arrangement of atoms within the crystal.^[3]

- Crystal Selection: A high-quality single crystal of α -hydrazine nitrate is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

- Structure Solution: The resulting diffraction pattern is analyzed computationally to solve the phase problem and generate an electron density map of the unit cell.
- Structure Refinement: An atomic model is fitted to the electron density map. The model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.^[3]

Characterization Workflow

A typical workflow for the synthesis and characterization of **hydrazine nitrate** involves several analytical techniques to confirm its identity, purity, and properties.

[Click to download full resolution via product page](#)

Caption: Experimental characterization workflow.

Applications and Safety

Hydrazine nitrate is primarily researched and used as a component in liquid explosives, propellants, and for the synthesis of other energetic materials like nickel **hydrazine nitrate** (NHN).^{[1][3][12]} It is also used in the preparation of various oxide ceramic powders through combustion synthesis.^[3]

Safety: **Hydrazine nitrate** is an explosive and highly toxic material that must be handled with extreme care.^{[2][13]} It is sensitive to heat and can detonate if heated rapidly or in a sealed container.^[13] It is extremely destructive to tissues of the eyes, skin, and respiratory tract.^[13]

All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrazine nitrate - Wikipedia [en.wikipedia.org]
- 2. Hydrazine nitrate - Sciencemadness Wiki [sciencemadness.org]
- 3. Hydrazine Nitrate | High-Purity Reagent [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Crystal Structure of Hydrazine Nitrate [energetic-materials.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazine Nitrate Manufacturer,Exporter,Supplier [avanschem.com]
- 8. molkem.com [molkem.com]
- 9. Sciencemadness Discussion Board - hydrazine nitrate and hydroxylamine nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. suchmiorganics.com [suchmiorganics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel hydrazine nitrate - Wikipedia [en.wikipedia.org]
- 13. Hydrazinium nitrate | H₅N₃O₃ | CID 166817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [hydrazine nitrate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078588#hydrazine-nitrate-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com